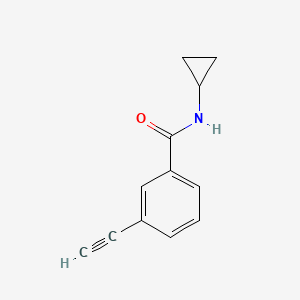

N-Cyclopropyl-3-ethynylbenzamide

Description

N-Cyclopropyl-3-ethynylbenzamide is a benzamide derivative characterized by a cyclopropylamine substituent at the amide nitrogen and an ethynyl group at the meta position of the benzoyl ring. Its synthesis typically involves palladium and copper co-catalyzed cross-coupling under microwave irradiation, achieving moderate yields (~30%) after purification .

Properties

IUPAC Name |

N-cyclopropyl-3-ethynylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-9-4-3-5-10(8-9)12(14)13-11-6-7-11/h1,3-5,8,11H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJGBCPYRPISME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-ethynylbenzamide typically involves the reaction of 3-ethynylbenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-3-ethynylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated amides.

Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-Cyclopropyl-3-ethynylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-ethynylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Methyl/Oxadiazole Groups : The ethynyl group in this compound enables reactivity in cross-coupling reactions, whereas the methyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide supports coordination in metal catalysis. The oxadiazole-containing analogue may exhibit enhanced hydrogen-bonding or π-stacking interactions due to its heterocyclic ring .

- Synthetic Complexity : this compound requires microwave-assisted Pd/Cu catalysis, while the oxadiazole derivative likely involves multi-step synthesis (e.g., cyclocondensation for oxadiazole formation) .

2.2. Functional Comparison

- Reactivity in Cross-Coupling: this compound’s ethynyl group facilitates Sonogashira coupling, as demonstrated in its use with palladium dichloride bis(triphenylphosphine) and cupreous iodide . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks such reactivity but serves as a directing group for C–H activation .

- Biological Potential: The oxadiazole derivative’s ethylamino-methyl side chain may enhance bioavailability or target specificity compared to the simpler ethynyl group, though explicit biological data are absent .

Research Findings and Limitations

- This compound : Its moderate synthesis yield (30%) suggests challenges in scalability. However, its compatibility with microwave irradiation improves reaction efficiency .

- Safety Profiles : The oxadiazole derivative is classified as an irritant, whereas safety data for this compound remain unreported .

Biological Activity

N-Cyclopropyl-3-ethynylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with an ethynyl group at the meta position. Its chemical formula is and it has a molecular weight of approximately 185.23 g/mol. The unique steric and electronic properties conferred by the cyclopropyl group are believed to influence its biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting that this compound may also be effective against various pathogens.

- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of specific kinases involved in inflammatory responses .

- Phosphodiesterase Inhibition : Some derivatives have been studied for their potential as phosphodiesterase inhibitors, which are relevant in treating neurological disorders by modulating cyclic nucleotide levels.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropyl Group : The starting material is cyclopropyl amine, which is reacted with 3-ethynylbenzoyl chloride in the presence of a base such as triethylamine.

- Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Activity

A study evaluated this compound against a panel of bacterial strains. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound's structure allows it to form hydrogen bonds with target proteins, enhancing its binding affinity.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.